

Application Notes and Protocols for In Vivo Administration of ML145

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Compound of Interest

Compound Name: ML 145

Cat. No.: B15602883

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Introduction

ML145 is a potent and highly selective antagonist of the human G protein-coupled receptor 35 (GPR35).^[1] GPR35 is an orphan receptor implicated in various physiological and pathological processes, including inflammation and cancer.^[1] These application notes provide a comprehensive guide to the in vivo administration of ML145, addressing the significant challenges posed by its species selectivity and offering detailed protocols for its use in appropriate animal models.

Critical Consideration: Species Selectivity

A primary challenge in the in vivo evaluation of ML145 is its marked species selectivity. ML145 is a potent antagonist of human GPR35 but exhibits significantly lower affinity for rodent orthologs.^{[2][3]} This renders standard preclinical studies in wild-type mice and rats ineffective for assessing the in vivo efficacy and pharmacokinetics of ML145.

Solution: The most appropriate in vivo models for studying the effects of ML145 are humanized GPR35 mouse models, which express the human GPR35 receptor. Several such models are commercially available and provide a viable platform for preclinical evaluation.

Quantitative Data

Due to the challenges of species selectivity, there is a scarcity of publicly available in vivo quantitative data for ML145. The following table summarizes the available in vitro potency data, which underscores its selectivity for the human receptor.

Parameter	Species	Assay Type	Value (IC ₅₀)	Reference
Potency	Human	β-arrestin recruitment	20.1 nM	[1]
Selectivity	Human vs. Rodent	β-arrestin recruitment	High selectivity for human GPR35	[2][3]

Experimental Protocols

While a specific, validated in vivo administration protocol for ML145 has not been widely published, the following protocols are adapted from methodologies used for similar compounds and are recommended as a starting point for studies in humanized GPR35 mice.

Protocol 1: Intraperitoneal (i.p.) Administration of ML145 in Humanized GPR35 Mice

This protocol is adapted from a method for the related compound ML141.[4]

Objective: To administer ML145 via intraperitoneal injection to evaluate its in vivo efficacy or pharmacokinetics.

Materials:

- ML145
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl)

- Sterile microcentrifuge tubes
- Syringes and needles (e.g., 27-30 gauge)
- Humanized GPR35 mice

Formulation Preparation (prepare fresh before each administration):

- Prepare a 100% DMSO stock solution of ML145. The concentration will depend on the desired final dosing concentration.
- For the working solution, dilute the DMSO stock in a vehicle mixture. A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[\[4\]](#)
- Ensure the final solution is clear and free of precipitation. Gentle warming and vortexing may be required.

Administration Procedure:

- Weigh each animal to determine the correct injection volume.
- Calculate the required volume based on the desired dosage (e.g., in mg/kg) and the concentration of the working solution. A typical injection volume is 10 μ L/g of body weight.[\[4\]](#)
- Restrain the mouse appropriately.
- Administer the ML145 formulation via intraperitoneal injection.
- Monitor the animals closely for any signs of adverse effects post-injection.

Protocol 2: Pharmacokinetic Study of ML145 in Humanized GPR35 Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of ML145.

Objective: To determine the pharmacokinetic parameters of ML145 following administration.

Materials:

- ML145 formulation (prepared as in Protocol 1)
- Humanized GPR35 mice
- Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
- Anesthetic (if required for blood collection)
- Centrifuge
- Freezer (-80°C)
- LC-MS/MS or other appropriate analytical instrumentation

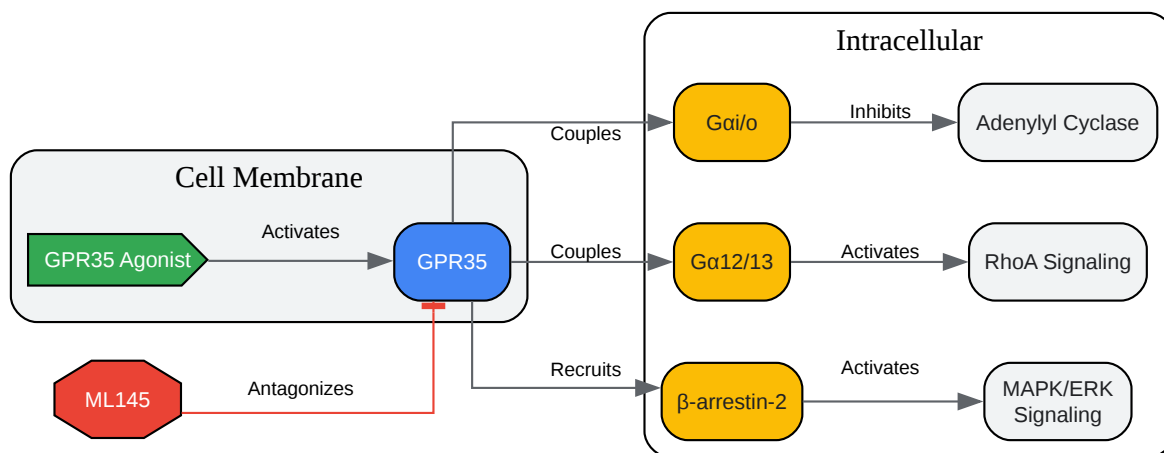
Procedure:

- Administer ML145 to a cohort of humanized GPR35 mice via the desired route (e.g., intraperitoneal, oral).
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration).
- Process the blood samples to separate plasma by centrifugation.
- Store the plasma samples at -80°C until analysis.
- Analyze the plasma samples for ML145 concentration using a validated analytical method such as LC-MS/MS.
- Calculate pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC, half-life) using appropriate software.

Visualizations

GPR35 Signaling Pathway

GPR35 is known to couple to multiple G protein subtypes, primarily Gai/o and Gα12/13, and can also signal through a G protein-independent pathway involving β-arrestin recruitment. ML145 acts as an antagonist, blocking these downstream signaling events.

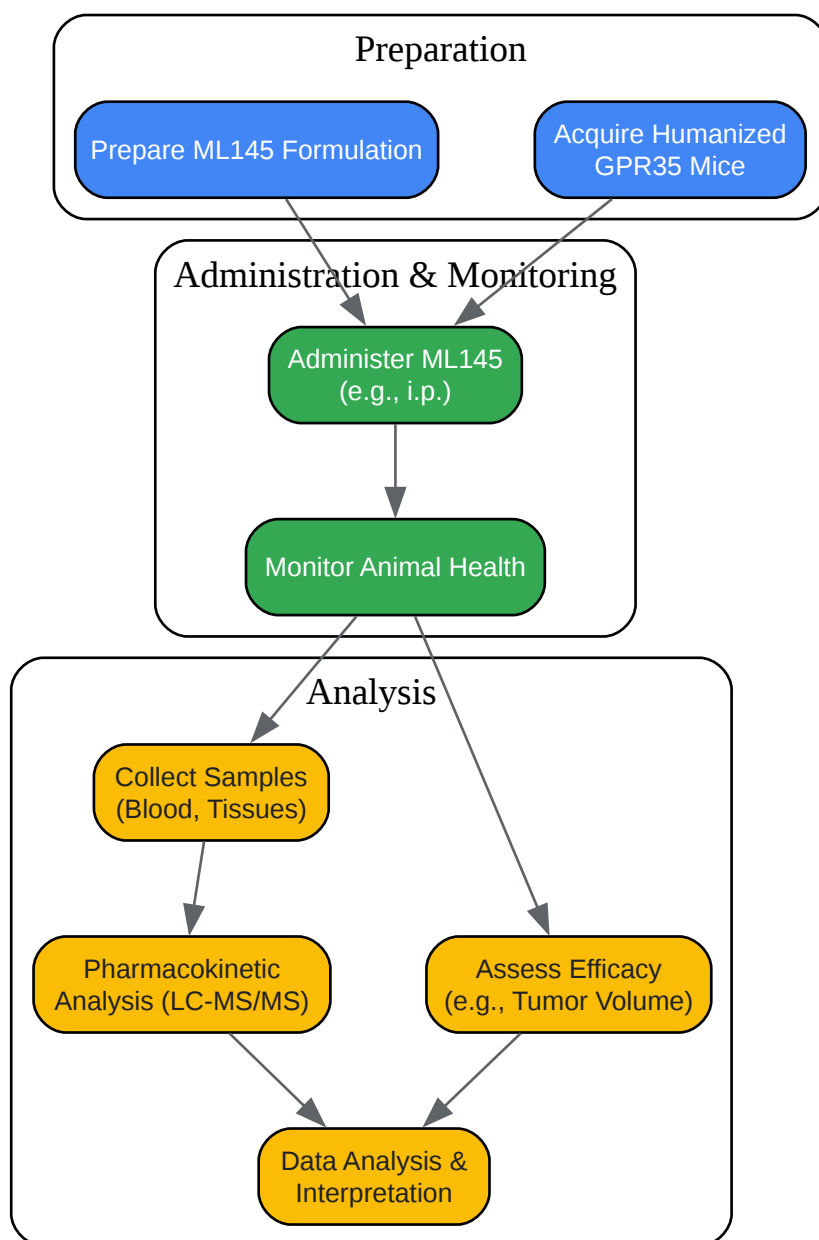


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Caption: GPR35 signaling pathways and the antagonistic action of ML145.

Experimental Workflow for In Vivo Administration

The following diagram outlines a general workflow for an in vivo study of ML145 in a humanized mouse model.



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